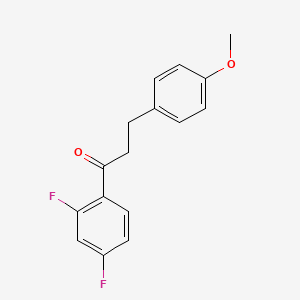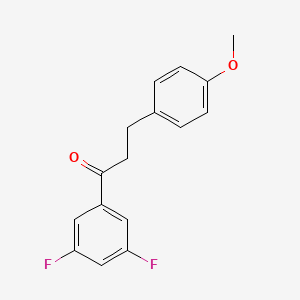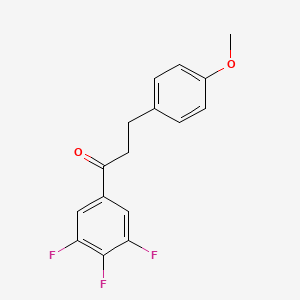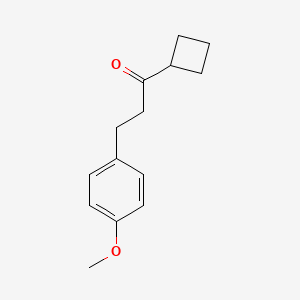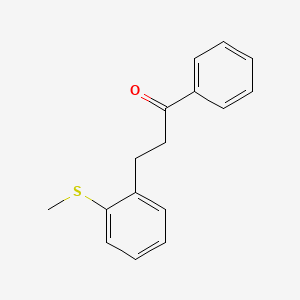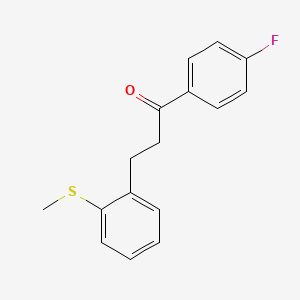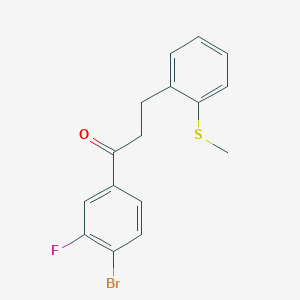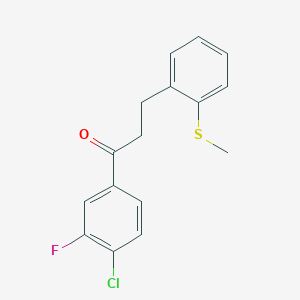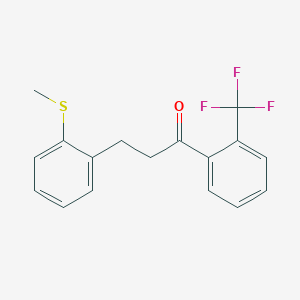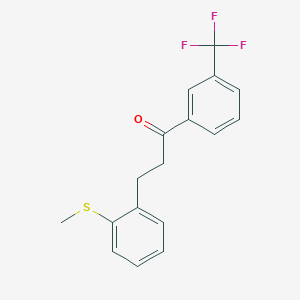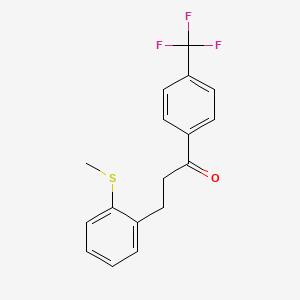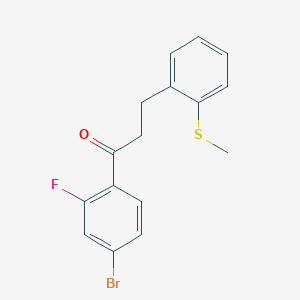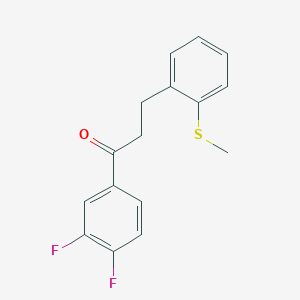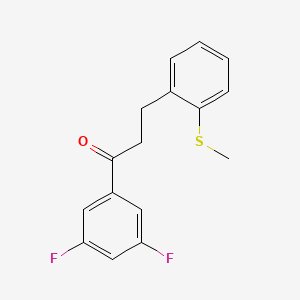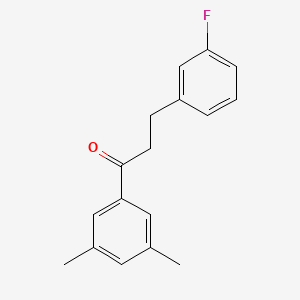
3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone is a chemical compound with the molecular formula C17H17FO . It has a molecular weight of 256.31 . The IUPAC name for this compound is 1-(3,5-dimethylphenyl)-3-(3-fluorophenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 3’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone is 1S/C17H17FO/c1-12-8-13(2)10-15(9-12)17(19)7-6-14-4-3-5-16(18)11-14/h3-5,8-11H,6-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,5’-Dimethyl-3-(3-fluorophenyl)propiophenone include a density of 1.09g/cm3 and a boiling point of 391.7ºC at 760 mmHg . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Studies
Research on bicyclic thiophene derivatives, including 3,5-dimethyl-4-(o-fluorophenyl)-l,2-dihydrothieno[2,3-d]-pyrimidin-2-ones, has explored their nuclear magnetic resonance (NMR) properties. These studies focused on spin couplings and the observation of through-space mechanisms in the NMR spectra of these compounds (Hirohashi, Inaba, & Yamamoto, 1975).
Photochemistry and Electron Transfer Processes
Investigations into the photochemistry of beta-dimethylamino)propiophenones revealed insights into their behavior in aqueous solvents. These studies demonstrated the occurrence of charge-transfer interactions, leading to intramolecular electron transfer, and the formation of biradical zwitterions (Encinas & Scaiano, 1979).
Photophysical Properties and Fluorescence
The spectral properties and micellization of compounds like 1-(2,5-dimethyl-thiophen-3-yl)-3-(2,4,5-trimethoxy-phenyl)-propenone (DTTP) have been explored. These studies examined the changes in emission spectrum due to solvent polarity and the influence of excited state intermolecular hydrogen bonding on fluorescence properties (El-Daly, Asiri, Khan, & Alamry, 2013).
Synthesis and Optoelectronic Properties
Research on unsymmetrical diarylethene compounds, including those with fluorine atoms at different positions, has led to an understanding of their synthesis and optoelectronic properties. This includes insights into photochromism, fluorescence, and electrochemical properties, demonstrating the significant impact of the fluorine atom's position on these properties (Liu, Pu, & Liu, 2009).
Safety And Hazards
The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wash thoroughly after handling, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-8-13(2)10-15(9-12)17(19)7-6-14-4-3-5-16(18)11-14/h3-5,8-11H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHUYAOKIZBTTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644534 |
Source


|
| Record name | 1-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethyl-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-20-9 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dimethylphenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

